molecular formula C18H14BrFN2O2S B2464240 (E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide CAS No. 1173417-71-4

(E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2464240
CAS No.: 1173417-71-4
M. Wt: 421.28
InChI Key: AEXCSPWJVBVLTF-DYTRJAOYSA-N
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Description

Compounds with a benzothiazole core, such as the one in your query, are often used in medicinal chemistry due to their diverse biological activities . They can be part of larger molecules, serving as a key structural component .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with a suitable electrophile . The exact method would depend on the specific substituents present in the final compound.


Molecular Structure Analysis

The benzothiazole core consists of a benzene ring fused to a thiazole ring. The presence of various substituents can significantly affect the properties of the molecule .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the substituents present. For example, they can participate in nucleophilic substitution reactions, or serve as the starting point for the synthesis of more complex molecules .


Physical and Chemical Properties Analysis

Benzothiazole derivatives are typically solid at room temperature. Their solubility can vary depending on the specific substituents present .

Scientific Research Applications

  • Antimicrobial Activity : Compounds similar to (E)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2-fluorophenoxy)acetamide have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit good to moderate activity against bacterial and fungal microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

  • Anticancer Activity : Research has also been conducted on the anticancer potential of related compounds. Some derivatives have shown significant growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer (Karaburun et al., 2018).

  • Antiproliferative Activity : New functionalized pyridine linked thiazole derivatives have been synthesized and evaluated for their antiproliferative activity. These studies revealed promising anticancer activity against multiple cancer cell lines (Alqahtani & Bayazeed, 2020).

  • Urease Inhibition : Some synthesized acetamide derivatives of benzothiazole have shown significant activity in urease inhibition. This suggests their potential application in designing drugs targeting urease-related diseases (Gull et al., 2016).

  • Photodynamic Therapy for Cancer Treatment : The synthesis of new compounds, including benzothiazole derivatives, has been explored for their application in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

  • Photophysical Properties and Ligand-Protein Interactions : Studies have been conducted on the photophysical properties of benzothiazolinone acetamide analogs and their interactions with proteins, suggesting their potential use in biomedical applications (Mary et al., 2020).

  • Antifibrotic and Anticancer Action : Amino(imino)thiazolidinone derivatives have been synthesized and evaluated for their antifibrotic and anticancer activity, identifying potential candidates for further testing (Kaminskyy et al., 2016).

Mechanism of Action

The mechanism of action of a benzothiazole derivative would depend on its specific biological target. Some benzothiazole derivatives are known to have antimicrobial, anticancer, or anti-inflammatory activities .

Safety and Hazards

While the safety and hazards of a specific compound would depend on its exact structure, benzothiazole derivatives can be toxic and may cause allergic reactions .

Future Directions

Benzothiazole derivatives are a promising class of compounds in medicinal chemistry, and future research will likely continue to explore their potential uses .

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O2S/c1-2-9-22-14-8-7-12(19)10-16(14)25-18(22)21-17(23)11-24-15-6-4-3-5-13(15)20/h2-8,10H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXCSPWJVBVLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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